N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide
Description
N-[(2E)-3-(4-Fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a sulfone group (5,5-dioxide) and an E-configured imine bond. The molecule is further substituted with a 4-fluorophenyl group at position 3 and a 3-phenylpropanamide moiety. The fluorine atom on the phenyl ring is a common pharmacophore aimed at modulating lipophilicity and bioavailability .
Properties
Molecular Formula |
C20H19FN2O3S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide |
InChI |
InChI=1S/C20H19FN2O3S2/c21-15-7-9-16(10-8-15)23-17-12-28(25,26)13-18(17)27-20(23)22-19(24)11-6-14-4-2-1-3-5-14/h1-5,7-10,17-18H,6,11-13H2 |
InChI Key |
RBHYFNVYFYPUCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCC3=CC=CC=C3)N2C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole and its derivatives. It involves the reaction between a substituted thiourea and α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions are generally mild, making it a convenient method for producing thiazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the Hantzsch synthesis makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biological assays to investigate its effects on various biological pathways and targets.
Medicine: The compound has potential therapeutic applications due to its biological activity. It can be explored for its antimicrobial, antifungal, antiviral, and anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s fluorophenyl and phenyl groups can enhance its binding affinity and specificity for certain targets. The exact molecular targets and pathways depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from recent literature, focusing on core scaffolds , substituents , synthetic strategies , and functional implications .
Structural Analogues
a. (E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-Fluorophenyl)-2-(Phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide (Compound 2)
- Core Structure : Thiazole ring fused with a pyridine group.
- Key Substituents : 4-Fluorophenyl, phenyldiazenyl (azo group), and 2,5-dimethoxyphenylpropanamide.
- Comparison: Unlike the target compound’s tetrahydrothienothiazole core, this analogue uses a simpler thiazole-pyridine system. The azo group introduces photoresponsive properties, while the dimethoxyphenyl moiety may enhance π-π stacking interactions.
b. (Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-Fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-Dimethoxyphenyl)propanamide (Compound 29)
- Core Structure : Dibenzothiadiazocine (a tricyclic sulfur-nitrogen heterocycle) fused with thiazole and pyridine.
- Key Substituents : 4-Fluorophenyl, dimethoxyphenylpropanamide.
- Comparison : The dibenzothiadiazocine core introduces rigidity and extended conjugation, likely improving binding to planar biological targets (e.g., kinases). However, the increased molecular weight (~200–300 Da higher than the target compound) may reduce bioavailability. The sulfone in the target compound offers a balance between polarity and size .
c. (E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-Fluorophenyl)-2-((4-Fluorophenyl)diazenyl)-1-Methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide (Compound 3)
- Core Structure : Imidazole-pyridine hybrid.
- Key Substituents : Dual 4-fluorophenyl groups, diazenyl linker, methyl group.
- Comparison: The imidazole ring provides a smaller, more electron-rich heterocycle compared to the sulfone-containing tetrahydrothienothiazole. The dual fluorophenyl substituents may enhance hydrophobic interactions, but the lack of sulfone could reduce metabolic stability .
Key Observations :
- The target compound likely shares T3P®-mediated amidation steps with Compound 2, ensuring efficient coupling of the propanamide moiety.
- Compound 29’s reductive cyclization is distinct, highlighting the diversity of methods for constructing complex heterocycles.
- The Pd-catalyzed approach in Compound 3 underscores the utility of transition-metal catalysis in assembling aryl-aryl bonds.
Functional Implications
- Metabolic Stability : Sulfones are generally resistant to oxidative metabolism, offering an advantage over thioether-containing analogues.
- Target Selectivity: The tetrahydrothienothiazole core may confer selectivity for enzymes with hydrophobic binding pockets (e.g., kinases or GPCRs), whereas pyridine-thiazole systems (Compound 2) might target nucleic acid-binding proteins.
Biological Activity
N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno-thiazole core with a fluorophenyl substituent and an amide functional group. Its molecular formula is with a molecular weight of approximately 395.43 g/mol. The presence of the fluorine atom may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation in various human cancer cell lines.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast) | 10 | Induction of apoptosis |
| Study B | A549 (Lung) | 15 | Inhibition of cell cycle progression |
| Study C | HeLa (Cervical) | 12 | Modulation of signaling pathways |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that it possesses inhibitory effects against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.
- Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in cancer cells, effectively halting proliferation.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with protein synthesis pathways are critical for its antimicrobial action.
Case Studies
A notable case study involved the use of this compound in a preclinical model where it was administered to mice bearing tumors derived from human cancer cells. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
